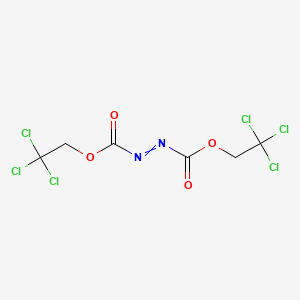

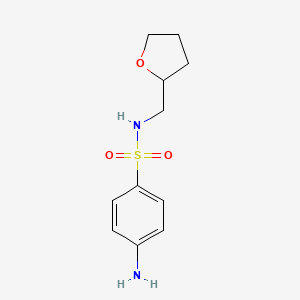

4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent . Derivatives of benzenesulfonamide have shown significant inhibitory effects against various cancer cell lines, including breast cancer . The compound’s ability to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors, makes it a promising candidate for novel antiproliferative agents. Its derivatives have been evaluated for their anti-proliferative activity and shown selectivity against cancer cell lines, making them valuable in the design of targeted cancer therapies .

Antimicrobial Applications

Research indicates that benzenesulfonamide derivatives can act as antimicrobial agents . The structural modification of these compounds can lead to the development of new drugs that target specific microbial enzymes or pathways, potentially offering a solution to antibiotic resistance issues .

Enzyme Inhibition

The compound’s derivatives have been found to be effective inhibitors of carbonic anhydrase IX . This enzyme plays a crucial role in pH regulation and is implicated in tumor growth and metastasis. By selectively inhibiting this enzyme, researchers can explore therapeutic approaches for conditions where carbonic anhydrase IX is dysregulated .

Pharmacoprofiling

Benzenesulfonamide analogs have been subjected to pharmacoprofiling to determine their drug-like properties. This includes ADMET profiling, QSAR modeling, and structural analysis to predict the mode of interaction with biological targets such as receptor tyrosine kinases . Such studies are essential for the development of new drugs with optimized pharmacokinetic and pharmacodynamic profiles.

Kinase Inhibition for GBM Treatment

Some benzenesulfonamide analogs have been identified as kinase inhibitors with promising anticancer properties, particularly for glioblastoma (GBM) treatment. These compounds have been synthesized and tested for their inhibitory activities in cells overexpressing tropomyosin receptor kinase A (TrkA), a potential target for GBM therapy .

Apoptosis Induction

Certain derivatives of 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide have been shown to induce apoptosis in cancer cell lines. For instance, one derivative was able to increase annexin V-FITC percent significantly, indicating its potential in inducing programmed cell death in cancer cells .

Cellular Uptake Studies

The cellular uptake of these compounds has been investigated using HPLC methods . Understanding how these compounds are absorbed and distributed within cells is crucial for assessing their therapeutic potential and designing more efficient drug delivery systems .

Gene Expression Studies

Changes in gene expression related to uncontrolled cell proliferation and tumor hypoxia have been studied using benzenesulfonamide derivatives. By understanding how these compounds affect gene expression, researchers can develop targeted therapies for cancer treatment .

Mécanisme D'action

Target of Action

The primary target of 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, also known as 4-amino-N-(oxolan-2-ylmethyl)benzenesulfonamide, is carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors due to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is selective, making the compound a potential candidate for the development of novel antiproliferative agents .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to hypoxia . This shift in metabolism causes a significant modification in pH, which is regulated by CA IX . Therefore, the inhibition of CA IX can potentially disrupt the tumor cells’ metabolic processes .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it’s known that the compound shows significant inhibitory effects against cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, cellular uptake studies on MDA-MB-231 cell lines were carried out using HPLC method on the active compounds .

Result of Action

The compound’s action results in significant anti-proliferative activity against certain cancer cell lines . For instance, it has been shown to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .

Propriétés

IUPAC Name |

4-amino-N-(oxolan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMPLCRVIRCWAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405777 |

Source

|

| Record name | 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

389605-69-0 |

Source

|

| Record name | 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)